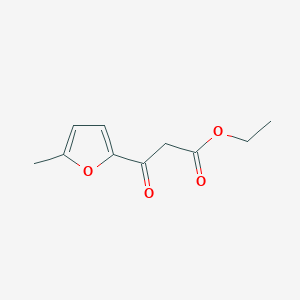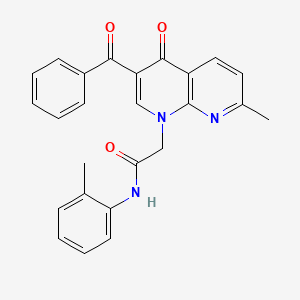
2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative and is also known as DFP, which is its commonly used abbreviation.
Scientific Research Applications
2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to possess potent biological activity and has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases such as cancer, bacterial infections, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the body. Studies have shown that this compound can inhibit the growth of cancer cells and can also inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects
2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and can also inhibit the proliferation of cancer cells. Additionally, this compound has been shown to possess antibacterial activity and can inhibit the growth of several bacterial strains.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine in lab experiments is its potent biological activity. This compound has been shown to possess activity against several disease targets, making it a useful tool for drug development research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and caution should be exercised when handling this compound in the lab.
Future Directions
There are several future directions for research involving 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine. One area of interest is in the development of new drugs for the treatment of cancer and bacterial infections. Additionally, this compound could be investigated as a potential therapeutic agent for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine is a promising compound that has the potential to make significant contributions to scientific research.
Synthesis Methods
The synthesis of 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine involves the reaction of 2-chloropyrazine with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperatures and is carried out in a solvent such as dimethylformamide (DMF). The yield of the reaction is typically high, and the product can be purified using standard techniques such as column chromatography.
properties
IUPAC Name |
2-chloro-5-(1,1-difluoroethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-11-5(7)3-10-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKODSUNPZRGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=N1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)
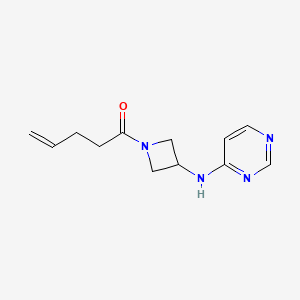
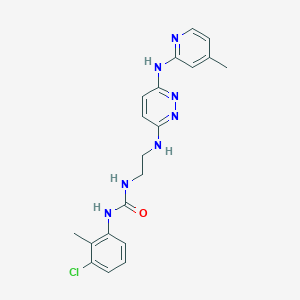
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)
![5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2478566.png)
![1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane](/img/structure/B2478567.png)

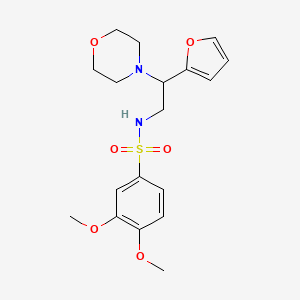


![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478574.png)
